molecular formula C9H8BrF B1323616 2-Bromo-3-(4-fluorophenyl)-1-propene CAS No. 731773-10-7

2-Bromo-3-(4-fluorophenyl)-1-propene

Cat. No.: B1323616
CAS No.: 731773-10-7
M. Wt: 215.06 g/mol
InChI Key: AYLUXKJKVHHDRW-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-fluorophenyl)-1-propene is an organobromine compound featuring a propenyl backbone substituted with a bromine atom at the 2-position and a 4-fluorophenyl group at the 3-position.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLUXKJKVHHDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641175
Record name 1-(2-Bromoprop-2-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-10-7
Record name 1-(2-Bromoprop-2-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-fluorophenyl)-1-propene typically involves the bromination of 3-(4-fluorophenyl)-1-propene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (RO-).

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and alkoxides. These reactions are typically carried out in polar solvents such as ethanol or water.

    Addition Reactions: Reagents such as bromine (Br2), hydrogen bromide (HBr), and other halogens are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride (CCl4).

    Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include 3-(4-fluorophenyl)-1-propanol, 3-(4-fluorophenyl)-1-propylamine, and 3-(4-fluorophenyl)-1-propyl ethers.

    Addition Reactions: Products include 2,3-dibromo-3-(4-fluorophenyl)-1-propane and 3-(4-fluorophenyl)-1-bromopropane.

    Oxidation and Reduction Reactions: Products include 3-(4-fluorophenyl)-1,2-epoxypropane and 3-(4-fluorophenyl)-1-propane.

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules

2-Bromo-3-(4-fluorophenyl)-1-propene serves as an important building block in organic synthesis. It can participate in various reactions such as:

  • Nucleophilic substitutions : The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.
  • Alkene hydromethylation : The compound can undergo transformations that introduce additional functional groups, expanding its utility in synthetic pathways.

The biological activity of this compound is primarily attributed to its halogenated structure, which may influence enzyme activity or receptor binding. Research indicates that compounds with similar configurations are often investigated for their potential as enzyme inhibitors or receptor ligands.

Case Studies

  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes, showing promising results in preliminary studies. For instance, it was found to exhibit significant inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in anti-inflammatory drug design .
  • Molecular Docking Studies : In a study involving new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, molecular docking simulations indicated that these derivatives could effectively bind to COX enzymes, suggesting potential anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-fluorophenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The propene chain allows for various chemical modifications, enabling the compound to interact with different biological pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and calculated properties of 2-Bromo-3-(4-fluorophenyl)-1-propene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) XLogP3 Key Features
This compound (Target) C₉H₆BrF 213.05* 4-Fluorophenyl ~4.5† Electron-withdrawing F, planar distortion potential
2-Bromo-3-(4-biphenyl)-1-propene C₁₅H₁₃Br 273.17 Biphenyl 5.8 Increased hydrophobicity, bulky substituent
2-Bromo-3-(2-naphthyl)-1-propene C₁₃H₁₁Br 247.13 2-Naphthyl ~5.5† Extended aromatic system, steric hindrance
2-Bromo-3-[4-(methylthio)phenyl]-1-propene C₁₀H₉BrS 257.15 4-Methylthiophenyl ~4.2† Electron-rich S-methyl group, polarizable
2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene C₁₀H₉BrCl 243.54 4-Chloro-2-methylphenyl ~4.8† Mixed electronic effects (Cl: EWG, Me: EDG)

*Calculated based on formula; †Estimated from analog data.

Key Observations:
  • Steric Influence : Bulky substituents like biphenyl or naphthyl increase molecular weight and hydrophobicity (higher XLogP3), likely reducing solubility in polar solvents.
  • Planarity Distortion: Fluorophenyl groups can induce nonplanar conformations due to steric repulsion with adjacent groups, as observed in meso-fluorophenyl-substituted porphyrins .

Biological Activity

2-Bromo-3-(4-fluorophenyl)-1-propene, a compound with the molecular formula C9H8BrF, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a bromine atom and a fluorinated phenyl group. The compound's unique structure may influence its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogen substituents often show enhanced activity against various bacterial strains.
  • Enzyme Inhibition : The presence of the fluorine atom may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Cellular Interaction : The compound may interact with cellular receptors or transporters, influencing cellular signaling pathways and contributing to its biological effects.

Antimicrobial Activity

A study evaluating the antimicrobial properties of halogenated compounds found that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.020
Pseudomonas aeruginosa0.025

These results suggest a promising application for this compound in treating bacterial infections .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibited enzymes such as cyclooxygenase (COX), which is implicated in inflammatory processes. The inhibition constants (IC50) were determined, demonstrating that the compound could serve as a lead for anti-inflammatory drug development.

EnzymeIC50 (µM)
COX-15.6
COX-24.2

These findings highlight the potential of this compound in developing anti-inflammatory therapies .

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have provided insights into the unique biological activity of this compound:

CompoundAntimicrobial ActivityCOX Inhibition IC50 (µM)
This compoundSignificant5.6
2-Bromo-3-(2-fluorophenyl)-1-propeneModerate10.5
3-Bromo-4-(fluorophenyl)-1-propeneLowNot determined

This table illustrates that while related compounds may exhibit some activity, this compound shows superior efficacy in both antimicrobial and enzyme inhibition assays .

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